N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a naphthalen-1-yloxy group, and a propanehydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(naphthalen-1-yloxy)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenylacetohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17ClN2O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
InChI |
InChI=1S/C20H17ClN2O2/c1-14(20(24)23-22-13-16-8-3-5-11-18(16)21)25-19-12-6-9-15-7-2-4-10-17(15)19/h2-14H,1H3,(H,23,24)/b22-13+ |
InChI Key |
UMAANGYBZAHPJN-LPYMAVHISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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